molecular formula C8H14F3N B2688536 (r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine CAS No. 75703-11-6

(r)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine

Cat. No.: B2688536
CAS No.: 75703-11-6
M. Wt: 181.202
InChI Key: HTJYTQSIEXSPGU-SSDOTTSWSA-N
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Description

(R)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine is a chiral fluorinated amine characterized by a cyclohexyl group attached to a trifluoroethylamine backbone. Its stereochemistry at the chiral center (R-configuration) and the trifluoromethyl group confer unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry and agrochemical research . The compound’s SMILES representation is C(C(C1CCCCC1)N)(F)(F)F, and its InChIKey is CERGJGMILXAJNN-UHFFFAOYSA-N . Though commercially available in small quantities (e.g., from CymitQuimica), its discontinuation in bulk formats highlights its niche applications .

Properties

IUPAC Name

(1R)-1-cyclohexyl-2,2,2-trifluoroethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3N/c9-8(10,11)7(12)6-4-2-1-3-5-6/h6-7H,1-5,12H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJYTQSIEXSPGU-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@H](C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of ®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine typically begins with cyclohexylamine and trifluoroacetaldehyde.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods:

    Large-Scale Synthesis: Industrial production may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine can undergo oxidation reactions to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Substitution: Nucleophiles like sodium azide or thiols can be used under mild conditions.

Major Products:

    Oxidation Products: Amides, nitriles.

    Reduction Products: Amine derivatives.

    Substitution Products: Substituted ethanamine derivatives.

Scientific Research Applications

Synthesis of Pharmaceuticals

(R)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine is used as a chiral auxiliary in the synthesis of various pharmaceutical compounds. Its ability to induce chirality allows for the production of enantiomerically enriched products, which are critical in drug development.

Case Study: Enantioselective Synthesis

A study demonstrated the use of this compound in the asymmetric synthesis of β-amino acids. The reaction exhibited high enantioselectivity (up to 90% ee) when combined with specific catalysts, showcasing its effectiveness as a chiral building block .

Catalysis

The compound has been employed as a catalyst or catalyst precursor in various reactions, particularly in dynamic kinetic resolution processes.

Table 1: Catalytic Applications

Reaction TypeCatalyst UsedSelectivity
Dynamic Kinetic ResolutionThis compound65:1
Alcoholytic Ring-openingTertiary Amine CatalystsHigh Yield
Nucleophilic SubstitutionChiral Amine CatalystsUp to 85% ee

These applications highlight the compound’s versatility and efficiency in catalysis, particularly in producing high-value chiral products.

Neuropharmacology

Research has indicated that this compound exhibits potential neuropharmacological effects. Its structural similarity to known neurotransmitter modulators suggests that it may interact with specific receptors involved in neurological pathways.

Case Study: Receptor Binding Studies

In vitro studies have shown that this compound can selectively bind to certain serotonin receptors, indicating potential applications in treating mood disorders . Further pharmacological evaluations are necessary to establish its efficacy and safety profile.

Mechanism of Action

Molecular Targets and Pathways:

    Enzyme Interaction: ®-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine may interact with specific enzymes, altering their activity and leading to desired biochemical effects.

    Receptor Binding: The compound can bind to certain receptors, modulating their function and influencing cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents (cycloalkyl, aryl, or alkyl groups) and additional functional groups (e.g., N-methylation). Below is a detailed comparison:

Cycloalkyl-Substituted Trifluoroethylamines
Compound Name Structural Features Synthesis Method Applications/Relevance References
(R)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine Cyclohexyl group, R-configuration Not explicitly detailed in evidence Potential chiral building block
1-Cyclopropyl-2,2,2-trifluoroethan-1-amine Cyclopropyl group (smaller ring) Buchwald–Hartwig cross-coupling Intermediate in Tyrosine Kinase 2 inhibitors (e.g., GLPG3667)
1-Cyclobutyl-2,2,2-trifluoroethan-1-amine hydrochloride Cyclobutyl group, hydrochloride salt Commercial synthesis (BLD Pharm Ltd.) Building block for fluorinated molecules

Key Differences :

  • Stereochemical Impact : The R-configuration in the cyclohexyl derivative may influence enantioselective interactions in drug-target binding .
Aryl-Substituted Trifluoroethylamines
Compound Name Structural Features Synthesis Method Applications/Relevance References
(R)-1-(4-Chloro-3-fluorophenyl)-2,2,2-trifluoroethan-1-amine Aromatic substitution (Cl, F) Not explicitly detailed Pharmaceutical intermediate
tert-Butyl (S)-(4-(2,4-Difluoro-5-(((2,2,2-trifluoroethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-yl)carbamate Aryl-trifluoroethylamine hybrid Reductive amination BACE1 inhibitor for Alzheimer’s research

Key Differences :

  • Electronic Effects : Aryl-substituted analogs (e.g., 4-chloro-3-fluorophenyl) introduce electron-withdrawing groups, altering reactivity in cross-coupling reactions .
  • Biological Activity : The aryl-trifluoroethylamine hybrid in BACE1 inhibitors demonstrates the role of fluorine in enhancing binding affinity .
N-Methylated and Other Derivatives
Compound Name Structural Features Synthesis Method Applications/Relevance References
1-Cyclohexyl-2,2,2-trifluoro-N-methylethan-1-amine N-methylation of parent compound Commercial synthesis (Fluorochem) Modifies steric hindrance for catalysis
2,2,2-Trifluoroethan-1-amine No cyclohexyl/aryl substituent Reductive amination Precursor for fluorinated reagents (FARs)

Key Differences :

  • Simpler Structures : 2,2,2-Trifluoroethan-1-amine serves as a versatile building block for FARs like TFEDMA and Yarovenko reagent, enabling synthesis of complex fluorinated motifs .

Biological Activity

(R)-1-Cyclohexyl-2,2,2-trifluoroethan-1-amine is a chiral amine characterized by a cyclohexyl group and a trifluoromethyl substituent. This compound is notable for its unique properties that influence its biological activity, making it a subject of interest in medicinal chemistry and organic synthesis. The presence of the trifluoromethyl group enhances lipophilicity and stability, which can affect pharmacokinetics and receptor interactions.

  • Molecular Formula : C₈H₁₄F₃N
  • Molecular Weight : 181.20 g/mol
  • CAS Number : 75703-11-6

Table 1: Comparison of Related Compounds

Compound NameStructureNotable Features
1-CyclohexylamineC₆H₁₃NBasic amine without fluorination
1-TrifluoromethylcyclohexanolC₈H₉F₃OAlcohol functional group; different reactivity
3-TrifluoromethylphenethylamineC₉H₁₁F₃NAromatic ring; alters electronic properties

This compound exhibits biological activity through various mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, altering their activity and leading to desired biochemical effects. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways.
  • Receptor Binding : The compound can bind to various receptors, modulating their function. This interaction can influence cellular signaling pathways and lead to therapeutic effects.

Biological Activity Studies

Several studies have explored the biological activity of this compound:

  • Enzyme Inhibition : Research indicates that this compound can act as an inhibitor for certain enzymes critical in metabolic processes. For example, it has shown potential in inhibiting monoacylglycerol lipase (MAGL), which is involved in the hydrolysis of endocannabinoids .
  • Pharmacological Applications : Its unique structural features make it suitable for applications in drug design. The trifluoromethyl group enhances the compound's lipophilicity, potentially improving its bioavailability and interaction with biological membranes.
  • Case Studies :
    • A study demonstrated that this compound exhibited significant anti-inflammatory properties in preclinical models by modulating endocannabinoid signaling pathways .
    • Another investigation highlighted its role in catalyzing reactions involving small molecules with polar aromatic substituents, showcasing its versatility in synthetic applications.

Structure–Activity Relationship (SAR)

The structure of this compound significantly influences its biological activity. Key aspects include:

  • Chirality : The (R)-configuration is crucial for its interaction with biological targets, affecting selectivity and potency.
  • Trifluoromethyl Group : This moiety enhances the compound's stability and lipophilicity, impacting how it interacts with cellular components.

Table 2: SAR Findings

ModificationEffect on Activity
Removal of TrifluoromethylDecreased lipophilicity; reduced potency
Alteration of Cyclohexyl GroupVaried receptor binding affinities

Q & A

Basic Research Questions

Q. What enantioselective synthetic routes are reported for (R)-1-cyclohexyl-2,2,2-trifluoroethan-1-amine, and how are stereochemical outcomes validated?

  • Methodological Answer : The synthesis of chiral trifluoroethylamines often employs asymmetric hydrogenation or chiral auxiliary strategies. For example, describes a scalable synthesis of a fluorinated cyclohexylamine derivative using chiral dibenzyl precursors and trifluoroacetate recrystallization to achieve enantiomeric purity . Stereochemical validation typically involves chiral HPLC, polarimetry, or X-ray crystallography. For instance, highlights the use of X-ray crystallography to confirm the structure of amine derivatives after derivatization with CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) .

Q. How can the purity and stability of this compound be assessed under varying storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under heat, light, and humidity. Techniques like <sup>19</sup>F NMR or LC-MS can monitor fluorine-specific degradation products. details handling protocols for structurally similar trifluoroethylamine hydrochlorides, emphasizing inert gas storage (e.g., nitrogen) and low temperatures (2–8°C) to prevent decomposition .

Q. What analytical techniques are optimal for characterizing the structural and electronic properties of this compound?

  • Methodological Answer :

  • <sup>1</sup>H/<sup>13</sup>C/<sup>19</sup>F NMR : Resolves cyclohexyl and trifluoromethyl group interactions. demonstrates <sup>19</sup>F NMR for analyzing fluorine environments in amine derivatives .
  • X-ray crystallography : Confirms stereochemistry and crystal packing (see for analogous amine derivatives) .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How does the electron-withdrawing trifluoromethyl group influence the reactivity of the amine in catalytic asymmetric reactions?

  • Methodological Answer : The trifluoromethyl group enhances electrophilicity at the amine center, impacting nucleophilic substitution or cross-coupling reactions. discusses fluoroalkyl amino reagents (FARs), where trifluoromethyl groups stabilize intermediates via inductive effects, enabling challenging transformations like –CHFCF3 group introduction . Computational studies (DFT) are recommended to map electronic effects on transition states.

Q. What strategies resolve contradictions in reported enantiomeric excess (ee) values for this amine across different synthetic protocols?

  • Methodological Answer : Discrepancies may arise from chiral stationary phase selection in HPLC or competing reaction pathways. Systematic validation using multiple techniques (e.g., chiral GC, NMR with chiral shift reagents) is critical. lists stereoisomers (e.g., (S)-enantiomer hydrochloride, CAS 336105-50-1), suggesting baseline separation methods for racemic mixtures .

Q. How can steric effects from the cyclohexyl group be leveraged to design selective inhibitors or catalysts?

  • Methodological Answer : The bulky cyclohexyl moiety can enforce conformational rigidity, enhancing substrate selectivity. describes spirocyclic amine derivatives, where steric hindrance directs regioselectivity in nucleophilic additions . Molecular docking or MD simulations can predict binding modes in biological or catalytic systems.

Q. What are the challenges in scaling up enantioselective syntheses of this compound, and how can they be mitigated?

  • Methodological Answer : Key issues include catalyst leaching and racemization during workup. highlights recrystallization with trifluoroacetic acid to improve enantiopurity at scale . Continuous-flow systems or immobilized chiral catalysts (e.g., polymer-supported ligands) may enhance reproducibility.

Data Contradiction Analysis

Q. Conflicting reports exist on the hydrolytic stability of the trifluoromethyl-amine bond. How can experimental conditions be optimized to clarify this?

  • Methodological Answer : Hydrolysis rates depend on pH, temperature, and solvent polarity. Design pH-dependent kinetic studies using LC-MS to track degradation. outlines safety protocols for amino alcohols, suggesting controlled humidity conditions (e.g., <40% RH) to minimize hydrolysis .

Q. Why do NMR chemical shifts for the cyclohexyl group vary significantly across studies?

  • Methodological Answer : Conformational flexibility of the cyclohexyl ring leads to dynamic NMR effects. Low-temperature NMR (e.g., –40°C) can freeze ring-flipping, resolving split signals. provides canonical SMILES (NC(C(F)(F)F)C1CCCCC1.Cl ), indicating axial-equatorial isomerism as a potential source of variation .

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